Benzyl 3-(benzyloxy)propanoate
CAS No.: 93652-31-4
Cat. No.: VC16119277
Molecular Formula: C17H18O3
Molecular Weight: 270.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93652-31-4 |
|---|---|
| Molecular Formula | C17H18O3 |
| Molecular Weight | 270.32 g/mol |
| IUPAC Name | benzyl 3-phenylmethoxypropanoate |
| Standard InChI | InChI=1S/C17H18O3/c18-17(20-14-16-9-5-2-6-10-16)11-12-19-13-15-7-3-1-4-8-15/h1-10H,11-14H2 |
| Standard InChI Key | TYHIDBILVGODSA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COCCC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Benzyl 3-(benzyloxy)propanoate features a propanoate backbone substituted with two benzyl groups: one at the ether oxygen (C-3 position) and another at the ester oxygen. This dual substitution creates a sterically hindered environment that influences its reactivity and stability. The compound’s structure is confirmed via spectroscopic methods such as -NMR and -NMR, which reveal distinct signals for the benzyl protons (δ 7.2–7.4 ppm) and the methylene groups adjacent to oxygen (δ 4.4–4.6 ppm) .
Physical Properties
Key physicochemical parameters include:
The compound’s density and boiling point are higher than its parent acid, 3-(benzyloxy)propanoic acid (density: 1.2 g/cm³, boiling point: 313.9 °C) , due to the added benzyl group.
Synthesis and Manufacturing
Stepwise Synthesis from 3-(Benzyloxy)propanoic Acid
The synthesis of benzyl 3-(benzyloxy)propanoate typically involves two stages:
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Synthesis of 3-(Benzyloxy)propanoic Acid:
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Esterification with Benzyl Alcohol:
The acid is converted to its benzyl ester via Fischer esterification (acid catalysis) or using coupling agents like DCC/DMAP. For example:This method ensures high purity and scalability for industrial production.
Alternative Routes
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Transesterification: Reacting methyl 3-(benzyloxy)propanoate with excess benzyl alcohol under basic conditions.
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Protection-Deprotection Strategies: Using benzyl groups to protect hydroxyl or carboxyl moieties in multifunctional molecules .
Applications in Industrial and Pharmaceutical Contexts
Pharmaceutical Intermediates
Benzyl 3-(benzyloxy)propanoate serves as a precursor in peptide synthesis, where benzyl groups act as temporary protecting groups for carboxylic acids. For instance, derivatives like (S)-methyl 2-amino-3-(benzyloxy)propanoate are critical for constructing serine-containing peptides .
Polymer Chemistry
The compound’s ester groups participate in polycondensation reactions to form biodegradable polyesters. Its aromatic rings enhance thermal stability, making it suitable for high-performance polymers.
Specialty Chemicals
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Flavors and Fragrances: The benzyl moiety contributes to sweet, floral aromas.
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Plasticizers: Improves flexibility in polyvinyl chloride (PVC) formulations.
Comparative Analysis with Related Compounds
Benzyl 3-(benzyloxy)propanoate’s dual functionality makes it uniquely suited for multi-step synthetic processes.
Future Perspectives and Research Directions
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Biological Activity Screening: Investigate hypoglycemic or antimicrobial properties observed in structurally similar compounds .
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Green Synthesis: Develop catalytic methods to reduce reliance on hazardous reagents like trityl perchlorate .
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Polymer Applications: Explore its use in sustainable packaging materials.
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